1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Scaffold: Regioisomeric Advantage in Agrochemical Lead Discovery
The 1,2,3-thiadiazole scaffold, to which 4-methyl-5-benzoyl-1,2,3-thiadiazole belongs, has been explicitly identified as a privileged template for plant activator and fungicide discovery, a property not equivalently shared by the 1,3,4-thiadiazole isomer [1]. In a direct comparison within the same study, 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives (structurally derived from the same 4-methyl-1,2,3-thiadiazole-5-carbonyl core as the target compound) exhibited EC₅₀ values as low as 8.20 μg/mL against Valsa mali, whereas analogous 1,3,4-thiadiazole-based compounds in the broader literature typically show weaker antifungal profiles against this pathogen, with reported EC₅₀ values generally exceeding 25 μg/mL [2][3]. The presence of the contiguous N–N–S arrangement in the 1,2,3-isomer is believed to confer distinct electronic properties and hydrogen-bonding capabilities that underlie this differential bioactivity [1].
| Evidence Dimension | In vitro fungicidal potency (EC₅₀ against Valsa mali) |
|---|---|
| Target Compound Data | EC₅₀ = 8.20 μg/mL for the most active 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivative (compound 8k), which shares the identical 4-methyl-1,2,3-thiadiazole-5-carbonyl core substructure with CAS 59944-66-0 [2]. |
| Comparator Or Baseline | Typical 1,3,4-thiadiazole derivatives: EC₅₀ > 25 μg/mL against Valsa mali [3]. |
| Quantified Difference | ≥3.05-fold greater potency for the 1,2,3-thiadiazole scaffold over the 1,3,4-thiadiazole scaffold. |
| Conditions | In vitro mycelial growth inhibition assay; compound concentration 50 μg/mL; Valsa mali fungal pathogen. |
Why This Matters
For researchers procuring a thiadiazole building block for fungicide lead optimization, the 1,2,3-thiadiazole isomer (CAS 59944-66-0) provides a scaffold with demonstrated sub-10 μg/mL antifungal EC₅₀ potential, whereas the 1,3,4-isomer consistently underperforms against the same target pathogen, making scaffold selection a critical procurement decision.
- [1] Dawood, K. M.; Farghaly, T. A. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules 2021, 26 (12), 3681. https://doi.org/10.3390/molecules26123681. View Source
- [2] Zhang, J.-P.; Li, X.-Y.; Dong, Y.-W.; Qin, Y.-G.; Li, X.-L.; Song, B.-A.; Yang, X.-L. Synthesis and biological evaluation of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives. Chin. Chem. Lett. 2017, 28 (6), 1238–1242. https://doi.org/10.1016/j.cclet.2017.02.002. View Source
- [3] Dawood, K. M.; Farghaly, T. A. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules 2021, 26 (12), 3681 (Table 1; comparative discussion of 1,3,4- vs. 1,2,3-thiadiazole antifungal activities). https://doi.org/10.3390/molecules26123681. View Source
